

In Vitro Wear Resistance of Silux Plus: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Silux**

Cat. No.: **B073817**

[Get Quote](#)

For Immediate Release

This publication provides a comparative analysis of the in vitro wear resistance of **Silux** Plus, a microfilled composite, against various other dental restorative materials. The data presented is compiled from peer-reviewed studies and is intended for researchers, scientists, and drug development professionals in the dental materials field.

Executive Summary

Silux Plus, a microfilled composite restorative material, exhibits wear characteristics that are comparable to several flowable composites in toothbrushing abrasion tests. However, it demonstrates higher wear rates when subjected to three-body wear testing compared to hybrid composites and an amalgam alloy. The following guide provides a detailed comparison of **Silux** Plus's performance, including quantitative data and experimental protocols from in vitro studies.

Data Presentation

The following tables summarize the quantitative data from in vitro wear resistance studies comparing **Silux** Plus with other dental composites.

Table 1: Wear Resistance via Toothbrushing Abrasion

Material	Type	Mean Mass Loss (g)	Standard Deviation
Natural Flow	Flowable Composite	0.0038	0.0017
Z100	Hybrid Composite	0.0061	0.0018
Fill Magic Flow	Flowable Composite	0.0067	0.0016
Silux Plus	Microfilled Composite	0.0079	0.0023
Flow It!	Flowable Composite	0.0083	Not Specified
Revolution	Flowable Composite	0.0091	0.0032

Data sourced from a study by Gonzaga et al. (2001).[\[1\]](#)[\[2\]](#)

Table 2: Three-Body Wear Resistance

Material	Type	Mean Wear Depth (µm) - No Water Exposure	Mean Wear Depth (µm) - With Water Exposure
Dispersalloy (DA)	Amalgam Alloy	> Z100	> Z100
Z100 (ZO)	Hybrid Composite	> Surefil	> Silux Plus
Surefil (SF)	Compomer	> Ariston pHc	> Surefil
Ariston pHc (AR)	Compomer	> Silux Plus	> Ariston pHc
Silux Plus (SX)	Microfilled Composite	> Tetric Ceram	> Tetric Ceram
Tetric Ceram (TC)	Hybrid Composite	Lowest	Lowest

Data interpretation from a study by Yap et al. (2000), which ranked materials by wear resistance. Specific wear depth values were not provided in the abstract.[\[3\]](#)

Table 3: Surface Roughness After Toothbrushing Abrasion

Material	Type	Mean Final Roughness (µm)
Natural Flow	Flowable Composite	0.312
Z100	Hybrid Composite	0.499
Revolution	Flowable Composite	Intermediate
Flow It!	Flowable Composite	Intermediate
Fill Magic Flow	Flowable Composite	Intermediate
Silux Plus	Microfilled Composite	3.278

Data sourced from a study by Gonzaga et al. (2001).[\[1\]](#)[\[2\]](#)

Experimental Protocols

A summary of the methodologies for the key experiments cited is provided below.

Toothbrushing Abrasion Test

This in vitro study aimed to compare the wear and surface roughness of different composite resins after simulated toothbrushing.[\[1\]](#)[\[2\]](#)

- Specimen Preparation: Eight disk-shaped specimens (12 mm in diameter and 1 mm thick) were prepared for each of the six materials tested: Revolution, Natural Flow, Flow It!, Fill Magic Flow (flowable composites), **Silux** Plus (microfilled composite), and Z100 (hybrid composite).[\[1\]](#)[\[2\]](#)
- Conditioning: The specimens were stored in distilled water at 37°C for seven days.[\[1\]](#)[\[2\]](#)
- Initial Measurements: After polishing, the initial weight and surface roughness of each specimen were measured.[\[1\]](#)[\[2\]](#)
- Simulated Toothbrushing: Each sample was fixed on a plexiglass plate and subjected to simulated toothbrushing.[\[1\]](#)[\[2\]](#)

- Final Measurements: After the abrasion process, the specimens were removed, weighed, and their final surface roughness was measured.[1][2]
- Statistical Analysis: Analysis of variance (ANOVA) and Tukey's test were used to analyze the data. Pearson's test was used to determine the correlation between wear and roughness.[1][2]

Three-Body Wear Test

This study investigated the influence of water exposure on the three-body wear of five composite restorative materials and one amalgam alloy.[3]

- Specimen Preparation: Ten specimens of each material were fabricated. The materials tested were **Silux** Plus, Z100, Ariston pHc, Surefil, Tetric Ceram, and Dispersalloy (control). [3]
- Conditioning: All specimens were initially conditioned in artificial saliva at 37°C for 24 hours. The specimens were then randomly divided into two groups of five.[3]
 - Group 1: Subjected to wear testing immediately after the initial 24-hour conditioning.[3]
 - Group 2: Conditioned in distilled water at 37°C for an additional seven days before wear testing.[3]
- Wear Testing: All materials were tested using a three-body wear apparatus. The test was conducted with a contact force of 15 N against stainless steel (SS304) counter-bodies for 20,000 cycles. A slurry of millet seed was used as the third-body abrasive.[3]
- Wear Measurement: The wear depth (in micrometers) was measured using profilometry.[3]
- Statistical Analysis: The results were analyzed using ANOVA/Scheffe's and independent sample t-tests with a significance level of 0.05.[3]

Visualizations

The following diagram illustrates a generalized workflow for in vitro wear resistance testing of dental composites.

Caption: Generalized workflow for in vitro wear resistance testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In Vitro Wear Resistance of Silux Plus: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b073817#in-vitro-comparison-of-the-wear-resistance-of-silux-plus>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com